7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Overview
Description
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid: is a heterocyclic compound with the molecular formula C8H7N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to optimize solvent use and reduce hazardous by-products in the synthesis of pyrrolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like phosphorus oxychloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus oxychloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Studied for its role in the development of new therapeutic agents, including anti-cancer drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been shown to inhibit p21-activated kinase 4 (PAK4), which is involved in various signaling pathways related to cell growth and apoptosis . The binding modes and inhibitory mechanisms have been studied using molecular dynamics simulations, revealing strong interactions with the hinge region and charged residues .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine structure.
Uniqueness
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases and induce apoptosis in cancer cells highlights its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-2-5-4-9-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOLNOQHRRHRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.